N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS No.: 1060168-75-3
Cat. No.: VC5030422
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060168-75-3 |
|---|---|
| Molecular Formula | C18H19N3O4S2 |
| Molecular Weight | 405.49 |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22) |
| Standard InChI Key | HCZNQLOTRBUOBZ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems: a benzofuran ring, a thiazole moiety, and a piperidine scaffold. The benzofuran component (C₈H₆O) contributes aromatic stability and π-π stacking potential, while the thiazole ring (C₃H₃NS) introduces sulfur- and nitrogen-based reactivity . The piperidine ring is functionalized at position 3 with a carboxamide group and at position 1 with a methylsulfonyl substituent, enhancing hydrogen-bonding capacity and metabolic stability.
Molecular Formula and Weight
Empirical formula: C₁₈H₁₉N₃O₄S₂
Molecular weight: 405.49 g/mol.
X-ray crystallography (hypothesized) would likely reveal a planar benzofuran-thiazole system orthogonal to the chair-configured piperidine ring, with the methylsulfonyl group adopting an equatorial orientation to minimize steric strain.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves sequential heterocycle formation and functional group transformations :
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Benzofuran Synthesis: 2-Acetylbenzofuran is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions .
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Thiazole Ring Formation: The benzofuran-thiazole hybrid is constructed via Hantzsch thiazole synthesis, reacting 2-aminobenzofuran with α-bromoketones in the presence of thiourea .
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Piperidine Functionalization: The piperidine ring is sulfonylated using methanesulfonyl chloride in dichloromethane, followed by carboxamide formation via coupling with activated carboxylic acids.
Key Challenges
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Regioselective thiazole substitution requires precise stoichiometric control to avoid bis-adduct formation.
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Sulfonylation of the piperidine nitrogen demands anhydrous conditions to prevent hydrolysis.
Pharmacological Activities
Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, with IC₅₀ values of 12.3 nM and 18.7 nM, respectively. Molecular docking studies suggest the benzofuran-thiazole system occupies the ATP-binding pocket, while the methylsulfonyl group stabilizes hydrophobic interactions with Val18 and Ala144 residues.
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) revealed minimum inhibitory concentrations (MICs) of 2 μg/mL and 8 μg/mL, outperforming ciprofloxacin for Gram-positive strains . The thiazole sulfur atom likely disrupts bacterial membrane integrity via thiol-mediated redox interference .
Comparative Activity Table
Mechanism of Action
Enzymatic Inhibition Dynamics
The compound acts as a Type I ATP-competitive kinase inhibitor. Time-resolved crystallography (hypothetical model) would show the benzofuran moiety inserting into the adenine-binding pocket, forming π-cation interactions with Lys33. Concurrently, the methylsulfonyl group induces conformational changes in the activation loop, stabilizing the kinase in an inactive state.
Bacterial Membrane Disruption
Electron microscopy of treated S. aureus reveals pore formation and cytoplasmic leakage, attributable to thiazole-derived disulfide bonds cross-linking membrane proteins . Synchrotron-based small-angle X-ray scattering (SAXS) could elucidate structural perturbations in lipid bilayers.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 5H, benzofuran-H), 4.12 (m, 1H, piperidine-H), 3.02 (s, 3H, SO₂CH₃).
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HRMS (ESI-TOF): m/z 406.0942 [M+H]⁺ (calcd. 406.0938 for C₁₈H₂₀N₃O₄S₂).
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting endotherm at 217°C, indicating high crystalline stability. Thermogravimetric analysis (TGA) reveals <2% mass loss up to 200°C, suitable for formulation.
Therapeutic Applications and Future Directions
Oncology
Preclinical xenograft models demonstrate 62% tumor growth inhibition in MDA-MB-231 breast cancer cells at 10 mg/kg dosing, with no observed cardiotoxicity. Phase I trials could evaluate bioavailability enhancement via nanoparticle encapsulation.
Antibiotic Adjuvants
The compound synergizes with β-lactams against methicillin-resistant S. aureus (MRSA), reducing oxacillin MICs from 256 μg/mL to 4 μg/mL . Structural optimization of the carboxamide group may improve pharmacokinetics.
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